molecular formula C7H10F2O2 B2920091 2,2-Difluoro-1-(oxan-4-yl)ethanone CAS No. 1566835-24-2

2,2-Difluoro-1-(oxan-4-yl)ethanone

Cat. No. B2920091
CAS RN: 1566835-24-2
M. Wt: 164.152
InChI Key: VZQRITGOEAWJSM-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-(oxan-4-yl)ethanone, also known as 2,2-difluoro-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one, is a chemical compound with the molecular formula C7H10F2O2 . It has a molecular weight of 164.15 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Asymmetric Synthesis and Enantioselective Reduction

Research into the asymmetric synthesis and enantioselective reduction using similar difluoro compounds has provided valuable insights. For instance, the selective conversion of 2,2,2-trifluoro-1-furan-2-yl-ethanone into oximes and oxime ethers, followed by oxazaborolidine-catalyzed enantioselective reduction, yielded both enantiomers of 2,2,2-trifluoro-1-furan-2-yl-ethylamine with high enantiomeric excess. This process underscores the compound's utility in synthesizing chiral building blocks for further chemical synthesis (Demir, Seşenoğlu, & Gerçek-Arkin, 2001).

Reformatsky Reactions in Aqueous Media

The utility of 2,2-difluoro compounds in Reformatsky reactions has been demonstrated. For example, new 2,2-difluoro 2-halo-1-furan-2-yl ethanones were synthesized and reacted with various aldehydes using indium metal in aqueous media, yielding α,α-difluoro-β-hydroxy ketones. This highlights the compound's role in creating valuable intermediates for organic synthesis (Chung, Higashiya, & Welch, 2001).

Fluorine-containing Ligand Synthesis for Ion Detection

The design and synthesis of fluorine-containing ligands demonstrate the compound's potential in creating sensitive and selective detectors for metal ions. An example is the synthesis of an Eu3+ ion-based lanthanide complex using a β-diketone with a trifluorinated alkyl group for the detection of Al3+ ions, showcasing the application in analytical chemistry (Yu, Hou, Bai, Shao, & Niu, 2017).

Oxidation Reactions Using Oxone

The oxidation of organotrifluoroborates using Oxone has been explored, with various aryl-, heteroaryl-, alkenyl-, and alkyltrifluoroborates converted into their corresponding oxidized products. This method demonstrates tolerance to a broad range of functional groups and complete stereospecificity in certain cases, indicating its versatility in organic synthesis (Molander & Cavalcanti, 2011).

properties

IUPAC Name

2,2-difluoro-1-(oxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O2/c8-7(9)6(10)5-1-3-11-4-2-5/h5,7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZQRITGOEAWJSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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